

# Spectroscopic Analysis of Iminodibenzyl: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Iminodibenzyl

Cat. No.: B195756

[Get Quote](#)

Introduction: Iminodibenzyl (10,11-Dihydro-5H-dibenzo[b,f]azepine) is a key chemical intermediate, primarily utilized in the synthesis of various pharmaceutical compounds, most notably tricyclic antidepressants like imipramine and carbamazepine.[1][2] Its rigid tricyclic structure presents a distinct spectroscopic fingerprint. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for iminodibenzyl, intended for researchers, scientists, and professionals in drug development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[3] For iminodibenzyl,  $^1\text{H}$  and  $^{13}\text{C}$  NMR are crucial for confirming its structure.

### $^1\text{H}$ NMR Spectral Data of Iminodibenzyl

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.10 - 6.80	Multiplet	8H	Aromatic Protons (Ar-H)
6.54	Singlet	1H	N-H
3.14	Singlet	4H	Methylene Protons (-CH <sub>2</sub> -CH <sub>2</sub> -)

Data sourced from publicly available spectral databases.[\[4\]](#)[\[5\]](#)

#### <sup>13</sup>C NMR Spectral Data of Iminodibenzyl

Chemical Shift (δ) ppm	Assignment
143.1	Quaternary Aromatic Carbon (Ar-C-N)
129.8	Aromatic CH
126.5	Aromatic CH
120.4	Aromatic CH
117.8	Aromatic CH
36.4	Methylene Carbon (-CH <sub>2</sub> -)

Data sourced from publicly available spectral databases.[\[5\]](#)[\[6\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[\[7\]](#)

#### Characteristic IR Absorption Bands for Iminodibenzyl

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3450	Medium, Sharp	N-H Stretch
3010 - 3070	Medium	Aromatic C-H Stretch
2850 - 2960	Medium	Aliphatic C-H Stretch
1580 - 1610	Medium to Strong	C=C Aromatic Ring Stretch
1450 - 1490	Medium to Strong	C=C Aromatic Ring Stretch
720 - 760	Strong	C-H Out-of-plane Bending (ortho-disubstituted)

Data interpreted from typical values for aromatic amines and dibenzo structures.[8][9]

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[10]

Mass Spectrometry Data for Iminodibenzyl

m/z	Relative Intensity	Assignment
195	High	[M] <sup>+</sup> (Molecular Ion)
194	High	[M-H] <sup>+</sup>
180	Medium	[M-CH <sub>3</sub> ] <sup>+</sup> or [M-NH] <sup>+</sup>
167	Medium	[M-C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>

Data sourced from publicly available spectral databases.[5]

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified iminodibenzyl in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).[11]
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- **Filtering:** Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[12]
- **Instrumentation:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- **<sup>1</sup>H NMR Acquisition:**

- Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- Apply appropriate processing parameters (e.g., Fourier transform, phase correction, and baseline correction).
- <sup>13</sup>C NMR Acquisition:
  - Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
  - Use proton decoupling to simplify the spectrum to single lines for each carbon.
  - A larger number of scans is typically required due to the lower natural abundance of <sup>13</sup>C. [\[13\]](#)

## IR Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of iminodibenzyl in a few drops of a volatile solvent like methylene chloride or acetone. [\[14\]](#)
- Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr). [\[7\]](#)
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. [\[14\]](#)
- Instrumentation: Place the salt plate in the sample holder of an FT-IR spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean, empty sample holder.
  - Record the sample spectrum over the range of approximately 4000 to 400 cm<sup>-1</sup>.
  - The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

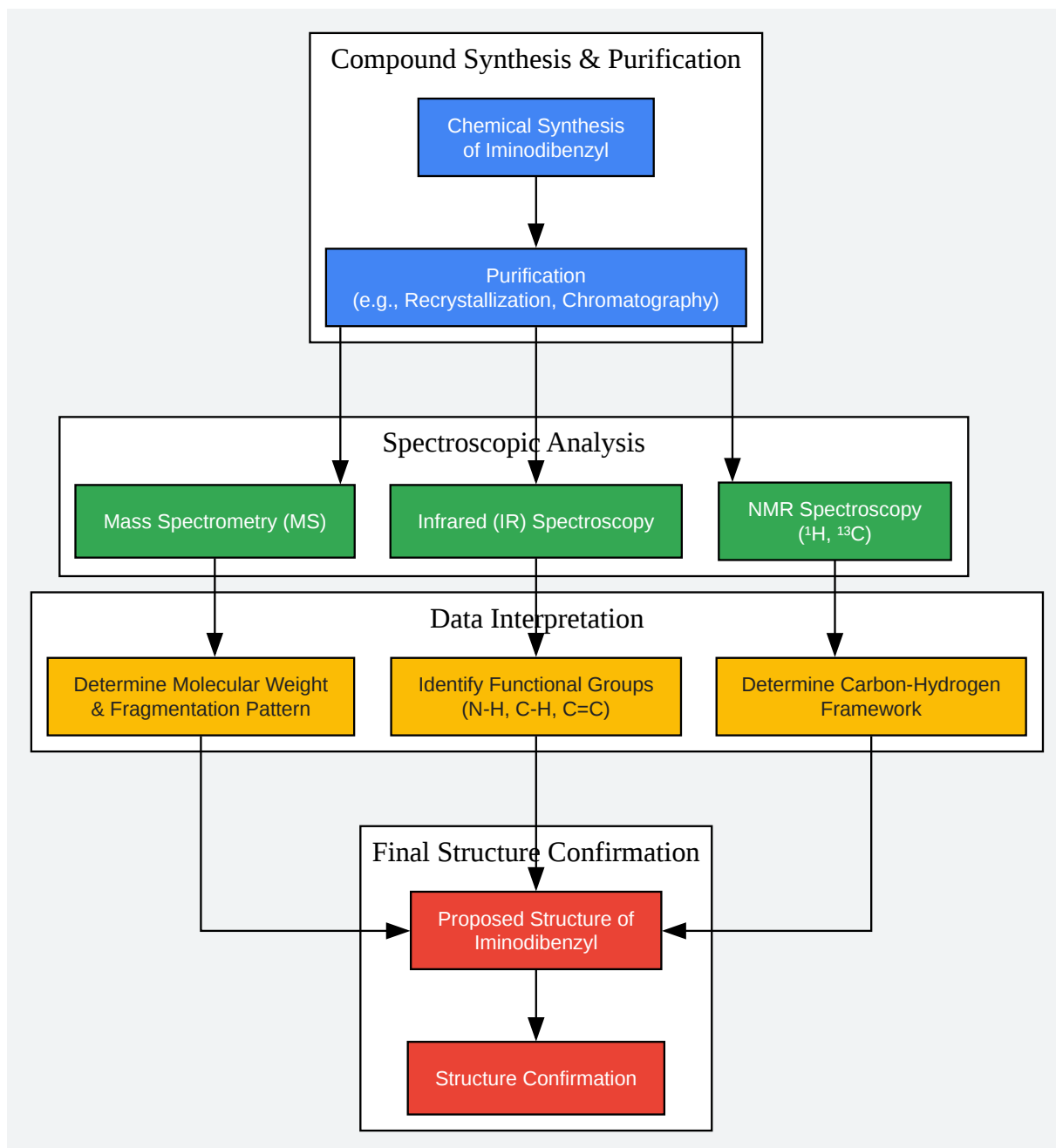
## Mass Spectrometry Protocol (Electron Ionization)

- **Sample Introduction:** Introduce a small amount of the iminodibenzyl sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).<sup>[15]</sup>
- **Ionization:** In the ion source, subject the vaporized sample molecules to a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.<sup>[15]</sup>
- **Mass Analysis:** Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or ion trap), which separates them based on their mass-to-charge ( $m/z$ ) ratio.
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Interpretation:** The resulting mass spectrum is plotted as relative intensity versus  $m/z$ . The peak with the highest  $m/z$  often represents the molecular ion  $[M]^+$ , and other peaks represent fragment ions.<sup>[10]</sup>

## Visualizations

### Workflow for Spectroscopic Structure Elucidation

The following diagram illustrates the logical workflow for identifying and characterizing a chemical compound like iminodibenzyl using the spectroscopic techniques discussed.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic identification of iminodibenzyl.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Iminodibenzyl - Wikipedia [en.wikipedia.org]
- 2. nbinnno.com [nbinnno.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. Iminodibenzyl(494-19-9) <sup>1</sup>H NMR [m.chemicalbook.com]
- 5. Iminodibenyl | C<sub>14</sub>H<sub>13</sub>N | CID 10308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. Iminodibenzyl(494-19-9) IR Spectrum [chemicalbook.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. fiveable.me [fiveable.me]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis of Iminodibenzyl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195756#spectroscopic-data-of-iminodibenzyl-nmr-ir-ms]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)